(S)-Rasagiline Mesylate is the S-enantiomer of Rasagiline, a drug used to treat Parkinson's disease []. Unlike Rasagiline, (S)-Rasagiline Mesylate exhibits significantly lower activity as a monoamine oxidase B (MAO-B) inhibitor. While Rasagiline boasts IC50s of 4.43 nM and 412 nM for rat brain MAO-B and A activity respectively, (S)-Rasagiline Mesylate is considered relatively inactive [].
Despite its weaker MAO-B inhibition, research suggests (S)-Rasagiline Mesylate may hold promise for neuroprotection. Studies have explored its potential benefits in various contexts, including:
(S)-Rasagiline Mesylate, also known as (S)-N-propargyl-1-aminoindan mesylate, is a derivative of rasagiline, which is a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound is primarily utilized in the treatment of Parkinson's disease, either as a monotherapy in early stages or as an adjunct therapy in more advanced cases. The mesylate salt form was chosen for its favorable chemical stability compared to other salt forms like hydrochloride .
The structure of (S)-Rasagiline Mesylate can be represented by the chemical formula C₁₃H₁₇NO₃S, with a molecular weight of approximately 267.34 g/mol. Its IUPAC name is (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine; methanesulfonic acid .
(S)-Rasagiline Mesylate primarily acts through the inhibition of MAO-B, which leads to increased levels of dopamine in the brain. The mechanism involves the covalent binding of the propargyl group to the flavin adenine dinucleotide (FAD) within the MAO-B enzyme, resulting in irreversible inhibition. This reaction enhances dopaminergic activity and alleviates symptoms associated with Parkinson's disease .
The compound undergoes metabolic transformations mainly in the liver, where it is biotransformed into various metabolites, including (R)-1-aminoindan, which possesses neuroprotective properties without amphetamine-like effects .
(S)-Rasagiline Mesylate exhibits significant biological activity as an irreversible inhibitor of MAO-B. This inhibition leads to increased concentrations of neurotransmitters such as dopamine, which are crucial for motor control and cognitive functions. The compound has demonstrated neuroprotective effects in both cellular and animal models, contributing to its therapeutic efficacy in Parkinson's disease management .
Additionally, (S)-Rasagiline Mesylate has been shown to modulate apoptotic pathways and may have anti-apoptotic properties independent of its MAO-B inhibitory action .
The synthesis of (S)-Rasagiline Mesylate typically involves several steps:
This multi-step synthetic route allows for the production of high-purity (S)-Rasagiline Mesylate suitable for pharmaceutical applications .
(S)-Rasagiline Mesylate is primarily applied in treating Parkinson's disease. Its role as a MAO-B inhibitor helps manage motor symptoms associated with this neurodegenerative disorder. Furthermore, it may be explored for potential applications in other neurological conditions due to its neuroprotective properties .
Interaction studies involving (S)-Rasagiline Mesylate have highlighted its sensitivity to dietary tyramine, which can lead to hypertensive crises if consumed in large amounts during treatment. Patients are advised to avoid foods rich in tyramine while on this medication . Additionally, caution is required when co-administering other serotonergic medications due to the risk of serotonin syndrome .
(S)-Rasagiline Mesylate shares structural similarities with several other compounds used in treating Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:
Compound Name | Type | MAO Inhibition | Potency | Unique Features |
---|---|---|---|---|
Selegiline | MAO-B Inhibitor | Selective | Moderate | Metabolizes into amphetamine-like substances |
Safinamide | Dual Action | Selective | High | Acts on both MAO-B and glutamate release |
Tolcapone | COMT Inhibitor | Non-selective | High | Inhibits catechol-O-methyltransferase |
(R)-Rasagiline | MAO-B Inhibitor | Highly Selective | Very High | More potent than (S)-enantiomer |
Unlike selegiline, (S)-Rasagiline Mesylate does not produce amphetamine-like metabolites, making it preferable for patients sensitive to such effects. Its unique mechanism and chemical stability further distinguish it from similar compounds used in clinical settings .